(1-Propyl-1H-1,2,4-triazol-5-YL)methanol

Descripción general

Descripción

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is a compound belonging to the triazole family, specifically the 1,2,4-triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and significant biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds can be optimized for better efficacy and reduced side effects through medicinal chemistry approaches .

Industry

Industrially, the compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various formulations that enhance crop protection .

Mecanismo De Acción

The mechanism of action of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangements.

Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.

Tetrazole: A similar heterocyclic compound with four nitrogen atoms in the ring.

Uniqueness

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methanol moiety contribute to its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .

Actividad Biológica

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is a compound belonging to the triazole class, characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The following sections will detail its biological activity, including enzyme inhibition, antimicrobial properties, anticancer effects, and more.

Chemical Structure

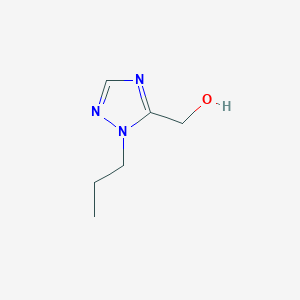

The molecular structure of this compound can be depicted as follows:

This structure features a propyl group attached to the triazole ring and a hydroxymethyl group at the 5-position.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor , particularly targeting enzymes involved in various metabolic pathways. Its mechanism of action involves forming hydrogen bonds and other interactions with active sites of enzymes, which can disrupt their activity and lead to desired biological effects.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity . For instance, studies have demonstrated that certain triazole compounds can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for related compounds are often below 8 µM against Gram-positive bacteria . The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests promising potential in treating infections.

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. Compounds similar to this compound have shown selective cytotoxicity against cancer cell lines with IC50 values indicating significant activity. For example, some triazolium salts have demonstrated IC50 values as low as 3.4 µM against HL-60 cell lines . The mechanism often involves inducing reactive oxygen species (ROS) and blocking cell mitosis during specific phases of the cell cycle.

Case Study 1: Antichagasic Activity

In a study evaluating novel triazole-based compounds for their antichagasic activity against Trypanosoma cruzi, several derivatives exhibited potent effects in vitro and in vivo. Among these compounds, those structurally related to this compound showed significant selectivity and efficacy with IC50 values below 1 µM against T. cruzi amastigotes .

Case Study 2: Antimicrobial Efficacy

A comparative study on various triazole derivatives highlighted the antimicrobial efficacy of compounds with structural similarities to this compound. These studies reported MIC values indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table: Comparison of Biological Activities

| Compound | Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Enzyme Inhibition | Not specified | Potential inhibitor for metabolic enzymes |

| Triazole Derivative A | Antimicrobial | MIC < 8 µM | Effective against Gram-positive bacteria |

| Triazole Derivative B | Anticancer | IC50 = 3.4 µM | Induces ROS in cancer cells |

| Triazole Derivative C | Antichagasic | IC50 < 1 µM | Effective against T. cruzi amastigotes |

Propiedades

IUPAC Name |

(2-propyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.